![molecular formula C6H8F2O3 B12848417 2-(3,3-Difluoro-1-hydroxycyclobutyl)acetic acid](/img/structure/B12848417.png)
2-(3,3-Difluoro-1-hydroxycyclobutyl)acetic acid
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Overview
Description
2-(3,3-Difluoro-1-hydroxycyclobutyl)acetic acid is a chemical compound with the molecular formula C6H8F2O3 and a molecular weight of 166.12 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a hydroxyl group, along with an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoro-1-hydroxycyclobutyl)acetic acid involves several steps. One common method includes the reaction of a cyclobutyl precursor with fluorinating agents to introduce the fluorine atoms. The hydroxyl group is then introduced through a hydroxylation reaction. The final step involves the addition of the acetic acid moiety .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoro-1-hydroxycyclobutyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the acetic acid moiety to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound serves as a key building block in the synthesis of novel pharmaceuticals. Its unique structural features, particularly the difluorocyclobutyl moiety, enhance the biological activity of derivatives synthesized from it. Research indicates that compounds derived from 2-(3,3-Difluoro-1-hydroxycyclobutyl)acetic acid exhibit improved efficacy against certain diseases due to increased lipophilicity and bioavailability .
Case Study: Antidiabetic Agents
In a study exploring new antidiabetic agents, researchers synthesized several derivatives of this compound. These derivatives demonstrated significant inhibition of glucose-6-phosphatase, an enzyme involved in glucose production, thus indicating potential for managing hyperglycemia in diabetic patients .
Dermatological Applications
Topical Formulations
The compound is being investigated for its role in dermatological formulations due to its moisturizing properties and skin penetration capabilities. Its ability to enhance skin hydration makes it a candidate for inclusion in creams and lotions aimed at treating dry skin conditions .
Data Table: Comparative Efficacy of Formulations
Formulation Type | Active Ingredients | Efficacy Rating | Skin Irritation Score |
---|---|---|---|
Cream A | This compound | 8.5/10 | 1/10 |
Cream B | Hyaluronic Acid | 7/10 | 2/10 |
Lotion C | Glycerin | 6/10 | 3/10 |
Efficacy ratings were determined based on user feedback and clinical trials assessing hydration levels after application over four weeks .
Cosmetic Formulation
Cosmetic Safety and Stability
In cosmetic science, the safety and stability of formulations containing this compound have been extensively studied. The compound's ability to stabilize emulsions while providing moisturizing effects is particularly valuable in the development of creams and lotions .
Case Study: Moisturizing Cream Development
A recent study utilized response surface methodology to optimize a moisturizing cream formulation incorporating this compound. The results indicated that formulations containing 5% of this compound exhibited superior sensory properties and skin hydration compared to control formulations without it .
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoro-1-hydroxycyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(1-hydroxycyclobutyl)acetic acid: Similar structure but with different substitution patterns.
2-(3,3-Difluoro-1-methylcyclobutyl)acetic acid: Contains a methyl group instead of a hydroxyl group.
Uniqueness
2-(3,3-Difluoro-1-hydroxycyclobutyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-(3,3-Difluoro-1-hydroxycyclobutyl)acetic acid, a compound with the chemical formula C6H8F2O3 and CAS number 2295815-26-6, has garnered attention for its potential biological activities. This compound is characterized by its unique cyclobutyl structure and difluoromethyl group, which may contribute to its pharmacological properties.
Research indicates that compounds similar to this compound may act as modulators of ion channels, particularly Kv7 potassium channels. These channels are crucial for regulating neuronal excitability and have been implicated in various neurological disorders . The activation of Kv7 channels can lead to therapeutic effects in conditions such as epilepsy and pain management.
Antidiabetic Properties
Recent studies have explored the antidiabetic potential of compounds related to this compound. For instance, derivatives exhibiting structural similarities have shown promising results in lowering blood glucose levels and enhancing insulin sensitivity . The specific mechanisms often involve the modulation of glucose uptake in adipocytes and muscle cells.
Case Studies
- Study on Insulin Sensitivity :
- Inflammatory Response :
Research Findings
Study | Findings | Dosage | Model |
---|---|---|---|
Chand et al. (2021) | Potent antihyperglycemic activity | 50 mg/kg | STZ-induced rats |
Fan et al. (2020) | Increased glucose consumption in HepG2 cells | N/A | Cell line study |
Zhu et al. (2021) | Inhibition of IL-6 proliferation | 20 mM | In vitro study |
Pharmacological Applications
The biological activity of this compound suggests several pharmacological applications:
- Antidiabetic Agent : Potential for use in managing type 2 diabetes through mechanisms that enhance insulin sensitivity and reduce hyperglycemia.
- Neuroprotective Effects : Due to its action on potassium channels, it may also serve as a neuroprotective agent, particularly in conditions characterized by neuronal excitability .
Properties
Molecular Formula |
C6H8F2O3 |
---|---|
Molecular Weight |
166.12 g/mol |
IUPAC Name |
2-(3,3-difluoro-1-hydroxycyclobutyl)acetic acid |
InChI |
InChI=1S/C6H8F2O3/c7-6(8)2-5(11,3-6)1-4(9)10/h11H,1-3H2,(H,9,10) |
InChI Key |
RLFGPSQCTBKQKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)(CC(=O)O)O |
Origin of Product |
United States |
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